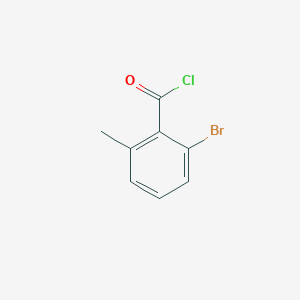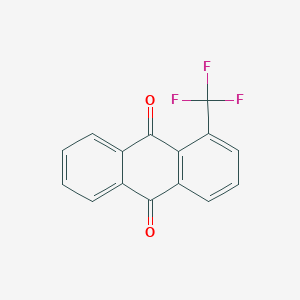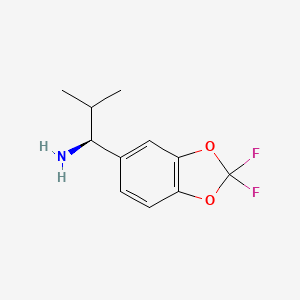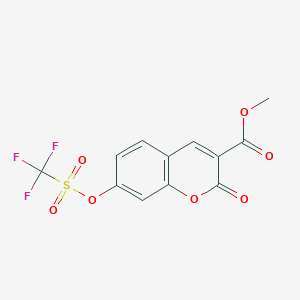
Methyl 5-bromo-2-nitronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-nitronicotinate is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a nitro group at the 2-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method starts with 5-bromo nicotinic acid, which is then nitrated to introduce the nitro group at the 2-position. The final step involves esterification to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-bromo-2-nitronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Organoboron reagents with a palladium catalyst under mild conditions.
Major Products:
Substitution: Various substituted nicotinates.
Reduction: Methyl 5-bromo-2-aminonicotinate.
Coupling: Biaryl derivatives.
Applications De Recherche Scientifique
Methyl 5-bromo-2-nitronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It is involved in the synthesis of metal-organic frameworks (MOFs) with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-2-nitronicotinate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors .
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 5-bromo-2-chloronicotinate: Contains a chlorine atom instead of a nitro group
Uniqueness: Methyl 5-bromo-2-nitronicotinate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H5BrN2O4 |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
methyl 5-bromo-2-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)3-9-6(5)10(12)13/h2-3H,1H3 |
Clé InChI |
URSHBGZRFDSBBN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



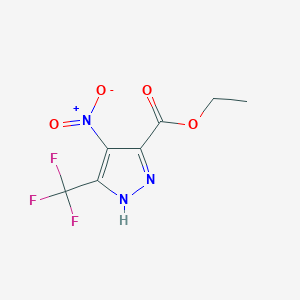
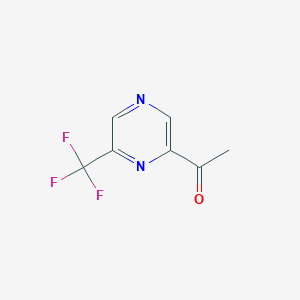
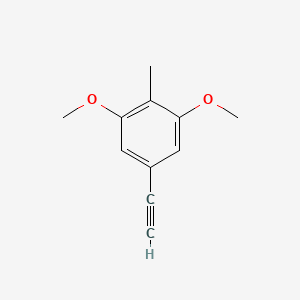

![2,3-Dihydropyrazolo[5,1-b]oxazole](/img/structure/B13121829.png)
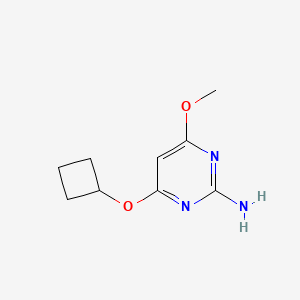
![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
